molecular formula C17H17N3O3 B3985915 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone

1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone

Cat. No. B3985915
M. Wt: 311.33 g/mol
InChI Key: LUYKGTSKGPXRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone is a chemical compound that is widely used in scientific research. It is a benzotriazole-based UV absorber that is commonly used in the synthesis of polymers, coatings, and plastics. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone involves the absorption of UV radiation. The compound absorbs UV radiation in the range of 290-400 nm, which helps to protect the material from degradation and discoloration caused by UV exposure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies suggest that the compound may have potential health effects, including endocrine disruption and skin sensitization.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone in lab experiments include its ability to absorb UV radiation and protect the material from degradation and discoloration. However, the compound may have potential health effects, which may limit its use in certain applications.

Future Directions

There is significant potential for further research on 1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone. Some future directions for research include:
1. Investigating the potential health effects of the compound and its metabolites.
2. Developing new synthesis methods for the compound that are more efficient and environmentally friendly.
3. Exploring the use of the compound in new applications, such as in the production of renewable energy materials.
4. Investigating the potential use of the compound in medical applications, such as in the treatment of skin disorders.
5. Studying the mechanism of action of the compound in more detail to gain a better understanding of its properties and potential applications.
In conclusion, this compound is a unique compound that has gained significant attention in scientific research. Its ability to absorb UV radiation and protect materials from degradation and discoloration makes it a valuable tool in various fields of research. However, further research is needed to fully understand its properties and potential applications.

Scientific Research Applications

1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone has a wide range of applications in scientific research. It is commonly used as a UV absorber in the synthesis of polymers, coatings, and plastics. It is also used as a stabilizer in the production of various products, including cosmetics, food packaging, and textiles.

properties

IUPAC Name

1-[4-[3-(benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12(21)13-6-8-15(9-7-13)23-11-14(22)10-20-17-5-3-2-4-16(17)18-19-20/h2-9,14,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYKGTSKGPXRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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